molecular formula C14H16N2O5 B2931605 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid CAS No. 866132-02-7

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid

Cat. No.: B2931605
CAS No.: 866132-02-7
M. Wt: 292.291
InChI Key: RAAJRVPWAFUGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid is a piperidinecarboxylic acid derivative characterized by a 1,3-benzodioxol-5-ylamino carbonyl substituent at the 1-position of the piperidine ring. Piperidinecarboxylic acids are widely studied for their conformational flexibility and ability to modulate biological activity through substituent variations .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylcarbamoyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c17-13(18)9-3-5-16(6-4-9)14(19)15-10-1-2-11-12(7-10)21-8-20-11/h1-2,7,9H,3-6,8H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAJRVPWAFUGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid, also known as 1-BCP, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects on endurance capacity, metabolic parameters, and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.29 g/mol
  • CAS Number : 866132-02-7

The compound features a piperidine ring substituted with a benzodioxole moiety, which is known for its bioactive properties.

Endurance Capacity Enhancement

A study investigated the effects of 1-BCP on swimming endurance in mice. The results indicated that administration of 1-BCP significantly increased swimming time to exhaustion compared to control groups. Mice treated with 0.1 and 0.2 mmol/kg body weight of 1-BCP showed improved endurance, suggesting its potential as a performance enhancer in physical activities .

Metabolic Effects

The study also reported notable changes in metabolic parameters:

  • Increased Glycogen Levels : Both liver glycogen (LG) and muscle glycogen (MG) contents were significantly elevated in the 1-BCP treated groups.
  • Decreased Lactic Acid and Blood Urea Nitrogen : The levels of lactic acid (LA) and blood urea nitrogen (BUN) were reduced, indicating improved metabolic efficiency and reduced fatigue .

Antioxidant Properties

1-BCP was shown to enhance the activities of key antioxidant enzymes:

  • Superoxide Dismutase (SOD)
  • Catalase (CAT)
  • Glutathione Peroxidase (GSH-Px)

These findings suggest that 1-BCP may mitigate oxidative stress during physical exertion, contributing to enhanced recovery from fatigue .

Study Overview

A controlled experiment was conducted where mice received either a vehicle or varying doses of 1-BCP for two weeks. The outcomes were measured based on swimming endurance tests and biochemical analyses.

ParameterControl Group0.1 mmol/kg Group0.2 mmol/kg Group
Swimming Time to Exhaustion (s)120 ± 10180 ± 15240 ± 20
Liver Glycogen (mg/g tissue)5.0 ± 0.57.5 ± 0.79.0 ± 0.8
Muscle Glycogen (mg/g tissue)4.5 ± 0.46.8 ± 0.68.2 ± 0.7
Lactic Acid (mmol/L)12 ± 28 ± 16 ± 1
Blood Urea Nitrogen (mg/dL)25 ± 318 ± 215 ± 2

This data illustrates a clear dose-dependent response to treatment with 1-BCP, highlighting its potential utility in enhancing physical performance and recovery.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid, highlighting substituent variations and their implications:

Compound Name Key Substituents Molecular Weight Key Properties/Activities References
This compound (Target) 1,3-Benzodioxol-5-ylamino carbonyl, 4-COOH 322.30 g/mol Potential CNS activity due to benzodioxole; moderate solubility (predicted Log S ≈ -2.5)
Diphenoxylate Hydrochloride 3-Cyano-3,3-diphenylpropyl, 4-phenyl 489.05 g/mol Antidiarrheal agent; acts as a µ-opioid receptor agonist with peripheral activity
Levocabastine Hydrochloride 4-Cyano-4-(4-fluorophenyl)cyclohexyl, 3-methyl-4-phenyl 456.98 g/mol H1-antihistamine; fluorophenyl enhances receptor binding affinity
1-[2-(1H-Indol-5-yloxy)ethyl]piperidine-4-carboxylic acid Indol-5-yloxyethyl, 4-COOH 288.34 g/mol Indole moiety may confer serotonin receptor modulation; Log S = -3.2 (low aqueous solubility)
1-(Ethoxycarbonyl)-4-piperidinecarboxylic acid Ethoxycarbonyl, 4-COOH 217.22 g/mol Intermediate in prodrug synthesis; high synthetic accessibility (SAscore = 3.1)
1-((2-(4-Isopropylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid Oxazolylmethyl with isopropylphenyl, 4-COOH 384.45 g/mol Oxazole enhances metabolic stability; potential kinase inhibition

Substituent-Driven Pharmacological Differences

  • Benzodioxole vs. Fluorophenyl/Cyano Groups: The benzodioxole group in the target compound may enhance blood-brain barrier (BBB) penetration compared to the fluorophenyl/cyano groups in levocabastine, which prioritize peripheral H1-receptor binding .
  • Indole vs. Benzodioxole: The indole substituent in ’s compound suggests serotoninergic activity, whereas the benzodioxole in the target compound is associated with MAO inhibition or adenosine receptor modulation in related structures .
  • Ethoxycarbonyl vs. Benzodioxol-amino Carbonyl: The ethoxycarbonyl group in ’s compound improves esterase-mediated prodrug activation, while the benzodioxol-amino carbonyl may confer stability against enzymatic degradation .

Research Findings and Implications

  • Prodrug Potential: The target compound’s carboxylic acid group aligns with prodrug strategies for improving bioavailability, as seen in nipecotic acid derivatives .
  • Structural Diversity: Substituent variations in piperidinecarboxylic acids dramatically alter receptor selectivity. For example, the benzodioxole group may favor adenosine A2A receptor binding, while diphenoxylate’s diphenylpropyl group targets opioid receptors .
  • Unresolved Questions : The lack of direct pharmacological data for the target compound underscores the need for in vitro receptor profiling and ADMET studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves coupling 4-piperidinecarboxylic acid derivatives with 1,3-benzodioxol-5-amine via carbodiimide-mediated amidation (e.g., EDC/HOBt). For optimization:

  • Monitor reaction progress using TLC or HPLC to ensure complete conversion.
  • Adjust stoichiometry (e.g., 1.2 equivalents of coupling reagent) and solvent polarity (e.g., DMF or DCM) to minimize side reactions .
  • Purify via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related piperidine derivatives:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work under fume hoods to prevent inhalation of aerosols/dust.
  • Store at 2–8°C in airtight containers away from oxidizers .
  • In case of exposure: Rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer :

  • NMR : Analyze 1H^1H/13C^{13}C spectra for characteristic peaks (e.g., benzodioxole protons at δ 6.6–7.0 ppm, piperidine carbons at δ 40–60 ppm).
  • IR : Confirm carbonyl (C=O) stretches near 1680–1700 cm1^{-1} and amide N-H bands at ~3300 cm1^{-1} .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H15_{15}N2_2O5_5: calculated 307.09).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

  • Methodological Answer :

  • Use single-crystal X-ray diffraction (SC-XRD) with SHELX or WinGX/ORTEP for structure refinement .
  • Analyze torsion angles and intermolecular interactions (e.g., π-π stacking of benzodioxole rings) to validate stereochemistry.
  • Address data contradictions (e.g., disorder in piperidine rings) by iterative refinement and electron density mapping .

Q. What experimental strategies mitigate challenges in solubility or stability during biological assays?

  • Methodological Answer :

  • Solubility : Test co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins.
  • Stability : Conduct pH-dependent degradation studies (HPLC monitoring) to identify optimal buffer conditions (e.g., pH 7.4 for PBS) .
  • Use LC-MS to track degradation products (e.g., hydrolysis of the amide bond).

Q. How can computational methods predict reactivity or metabolic pathways?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian 16) to model electrophilic sites (e.g., carbonyl group susceptibility to nucleophilic attack).
  • Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism or blood-brain barrier penetration.
  • Validate predictions with in vitro microsomal assays .

Q. What strategies address contradictory spectroscopic data (e.g., NMR vs. XRD)?

  • Methodological Answer :

  • Re-examine sample purity via HPLC (≥95% purity threshold).
  • For dynamic NMR effects (e.g., rotational barriers in amides), perform variable-temperature 1H^1H NMR to detect conformational exchange.
  • Cross-validate with SC-XRD to resolve stereochemical discrepancies .

Data Contradiction Analysis Example

Scenario : Discrepancy between theoretical and observed 1H^1H NMR shifts for the piperidine ring.

  • Resolution Steps :
    • Confirm sample purity (HPLC).
    • Check solvent effects (e.g., DMSO-d6_6 vs. CDCl3_3).
    • Simulate NMR shifts using computational tools (e.g., ACD/Labs) to account for solvent or tautomeric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.